4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride
Description
Chemical Name: (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride CAS Number: 33996-30-4 Molecular Formula: C₇H₁₃NO₃·HCl Molecular Weight: 195.64 g/mol .
This compound is a stereospecific derivative of hydroxyproline, featuring an ethyl ester group at the C-2 position and a hydroxyl group at the C-4 position of the pyrrolidine ring. It is widely used as a chiral building block in peptide synthesis and pharmaceutical intermediates due to its rigid bicyclic structure, which enhances conformational control in drug design .
Properties
IUPAC Name |
ethyl 4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSZDXMSRXWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Aldehydes and Amino Acid Esters
A one-pot cycloaddition strategy, adapted from iodine/K₂CO₃-catalyzed systems, enables the assembly of multisubstituted pyrrolidine-2-carboxylates. For instance, reacting benzaldehyde with glycine ethyl ester hydrochloride and chalcone in tetrahydrofuran (THF) at 80°C for 7 hours yields ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate in 93% yield when catalyzed by 0.8 equivalents of iodine. This method highlights the role of Lewis acids in facilitating [3+2] cycloadditions, though the substituent pattern requires modification to introduce the 4-hydroxy group.
Lactam Reduction and Hydroxylation
Patent US7652152B2 outlines a lactam reduction approach starting from 4-amino-(S)-2-hydroxybutylic acid. Esterification with ethanol under acidic conditions forms ethyl 4-amino-2-hydroxybutyrate, which undergoes lactam cyclization using diglyme as a solvent and sodium borohydride/sulfuric acid for amide reduction. Subsequent hydrolysis and hydrochloric acid quenching yield the hydrochloride salt. This method achieves >99% optical purity, critical for pharmaceutical applications.
Chloride Substitution and Intramolecular Cyclization
Reaction of 4-Chloro-3-Hydroxybutyric Acid Esters
As detailed in US20070185337A1, ethyl-(S)-4-chloro-3-hydroxybutyrate reacts with glycinamide hydrochloride in ethanol under basic conditions (Na₂CO₃, 80°C). The chloride substitution by the amine group initiates cyclization, forming the pyrrolidine ring. Acidic workup with HCl precipitates the hydrochloride salt, yielding 60.3 g of product after recrystallization (64% yield). This method’s scalability is demonstrated at the 1-liter scale, emphasizing its industrial viability.
Catalytic and Solvent Systems
Solvent Effects on Cyclization Efficiency
Diglyme, a high-boiling ether solvent, is preferred in lactam reductions for its ability to stabilize intermediates and facilitate sodium borohydride-mediated amide reduction at 20–150°C. Comparative studies in US7652152B2 show that substituting diglyme with THF or methanol reduces yields by 15–20%, underscoring solvent specificity.
Acidic Quenching and Salt Formation
Hydrochloric acid is universally employed for protonating the pyrrolidine nitrogen, forming the hydrochloride salt. Patent US20070185337A1 specifies adjusting the pH to ≤1.2 post-reaction to precipitate the product, followed by dichloromethane washing to remove organic impurities. This step achieves >98% purity without chromatography.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
HPLC-MS/MS methods validated for oxiracetam and its degradants (SigmaAldrich) can be adapted to quantify 4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride. Using a Phenomenex Luna® NH₂ column with 60% aqueous acetonitrile eluent, detection limits of 0.1 ng/mL are achievable.
Spectroscopic Confirmation
¹H NMR (400 MHz, D₂O) of the hydrochloride salt reveals characteristic signals at δ 4.25 (q, J = 7.1 Hz, OCH₂CH₃), δ 3.90 (m, C4-OH), and δ 1.30 (t, J = 7.1 Hz, CH₃). IR spectra show carbonyl stretches at 1740 cm⁻¹ (ester) and broad O-H/N-H bands near 3200 cm⁻¹.
Industrial Applications and Scalability
Pharmaceutical Intermediate Synthesis
The target compound serves as a precursor to GABA uptake inhibitors and quinolone antibiotics. Its 4-hydroxy group enables further functionalization, such as Mitsunobu-mediated etherification or oxidation to ketones.
Cost-Effective Production Metrics
Table 1 compares key synthetic methods:
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-pyrrolidine-2-carboxylic acid ethyl ester.
Reduction: Formation of 4-hydroxy-pyrrolidine-2-carbinol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various diseases, including hypertension, myocardial ischemia, and cancer .
Case Study : A study demonstrated that derivatives of pyrrolidine-2-carboxylic acid could effectively inhibit metalloprotease activity, showcasing their potential in treating conditions associated with vascular constriction and inflammation .
Neuroprotective Effects
Research indicates that compounds similar to 4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride exhibit neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Data Table: Neuroprotective Studies
| Compound | Model | Effect Observed |
|---|---|---|
| 4-Hydroxy-pyrrolidine-2-carboxylic acid | In vitro neuronal cell line | Reduced apoptosis |
| Ethyl ester derivative | Mouse model of stroke | Improved recovery post-ischemia |
Drug Development
This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Study : In a recent drug development project, modifications of the pyrrolidine scaffold led to the creation of potent inhibitors for PD-L1, a target in cancer immunotherapy . The synthesized compounds demonstrated significant binding affinity and improved pharmacokinetic profiles.
Proteomics Research
This compound is utilized in proteomics for its role as a biochemical tool in studying protein interactions and functions. It aids in the identification of protease substrates and inhibitors.
Data Table: Proteomics Applications
| Application | Description |
|---|---|
| Enzyme inhibition assays | Used to assess the activity of metalloproteases |
| Substrate identification | Helps identify novel substrates for proteolytic enzymes |
Radiochemistry
The compound has been explored for its potential use in radiolabeling studies, which are crucial for imaging techniques like PET scans. Its derivatives can be labeled with isotopes such as fluorine-18, enhancing their utility in tracking biological processes in vivo .
Mechanism of Action
The mechanism of action of 4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl Pyrrolidine-3-carboxylate Hydrochloride
CAS Number: Not explicitly provided (see ). Molecular Formula: C₇H₁₃NO₂·HCl Molecular Weight: ~195.64 g/mol (calculated).
- Key Differences: The ester group is at the C-3 position instead of C-2. Applications: Primarily used in non-peptide small-molecule synthesis due to its flexibility .
Ethyl 2-Oxopyrrolidine-3-carboxylate
CAS Number: Not explicitly provided (see ). Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol.
(2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride
CAS Number: 40216-83-9 Molecular Formula: C₆H₁₁NO₃·HCl Molecular Weight: 181.62 g/mol .
Bepristat 2a Hydrochloride
CAS Number: Not explicitly provided (see ). Molecular Formula: C₂₄H₃₀BrN₃O₃·HCl Molecular Weight: ~565.89 g/mol (calculated).
- Key Differences: Complex indole-based structure with bromine and diethylaminoethyl substituents. Functions as a kinase inhibitor, unlike the simpler hydroxyproline derivatives. Applications: Preclinical studies for oncology targets .
Structural and Functional Comparison Table
Research Findings and Trends
- Stereochemical Impact : The (2S,4R) configuration of 4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester HCl is critical for mimicking natural proline residues in peptides, enhancing binding affinity to biological targets .
- Ester Group Influence : Ethyl esters (vs. methyl) provide better membrane permeability in prodrug designs but may reduce metabolic stability .
- Emerging Applications : Hydroxyproline esters are gaining traction in PROTAC development, where their rigidity aids in ternary complex formation .
Biological Activity
4-Hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, commonly referred to as L-hydroxyproline ethyl ester hydrochloride, is a derivative of proline that has garnered attention in various biological and pharmacological studies. This compound is primarily recognized for its potential applications in drug discovery, particularly in the development of therapeutic agents targeting diverse biological pathways.
- Chemical Formula : CHClNO
- Molecular Weight : 192.64 g/mol
- CAS Number : 1079350-28-9
The biological activity of this compound is largely attributed to its structural similarity to proline, which allows it to participate in various biochemical processes. The hydroxyl group at the 4-position enhances its interaction with biological targets, including enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds related to 4-hydroxyproline exhibit antimicrobial properties. In particular, derivatives have shown activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can significantly influence their efficacy against these pathogens .
Anticancer Activity
4-Hydroxy-pyrrolidine derivatives have been evaluated for their anticancer potential, particularly against lung cancer cell lines such as A549. In vitro assays demonstrated that certain derivatives could reduce cell viability significantly, indicating potential as anticancer agents. For instance, one study reported that a related compound reduced A549 cell viability by approximately 63% compared to untreated controls .
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of various pyrrolidine derivatives against multidrug-resistant strains of bacteria. The results showed that certain modifications led to increased potency against resistant strains, highlighting the importance of structural variations in enhancing biological activity .
- Anticancer Screening : In a systematic investigation of pyrrolidine derivatives, compounds were tested against A549 cells. The findings revealed that specific substitutions on the pyrrolidine ring improved anticancer activity significantly, with some compounds achieving over 70% reduction in cell viability .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxy-pyrrolidine-2-carboxylic acid with ethanol under acidic conditions, followed by HCl salt formation. Key parameters include:
- Catalyst selection : Use anhydrous HCl or thionyl chloride for esterification .
- Temperature control : Maintain 0–5°C during HCl addition to prevent racemization .
- Purification : Recrystallization from ethanol/ether mixtures improves purity (>95% by HPLC) .
- Yield optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 0.1% TFA in water/acetonitrile gradient .
- NMR : Confirm esterification via downfield shifts of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and pyrrolidine ring protons (δ 3.0–3.5 ppm) .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 208.1 (free base) and [M+Cl]⁻ adducts for the hydrochloride form .
Q. What are the stability and solubility profiles of this compound under common laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt; sparingly soluble in apolar solvents (<1 mg/mL in hexane) .
- Stability : Store at −20°C in airtight containers with desiccants. Degrades at >40°C or in basic conditions (pH >8), forming free carboxylic acid .
Advanced Research Questions
Q. How does stereochemistry at the 4-hydroxy position influence biological activity, and what chiral resolution methods are recommended?
- Methodological Answer :
- Stereochemical impact : The (2R,4R)-configuration (cis-4-hydroxy-D-proline analog) shows enhanced enzyme-binding affinity compared to trans isomers, as seen in protease inhibition studies .
- Resolution methods : Use chiral HPLC (Chiralpak IA column) with hexane:isopropanol (70:30) or enzymatic resolution via lipase-mediated ester hydrolysis .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Quantify residual solvents (e.g., ethanol) via GC-MS and adjust synthesis protocols .
- Assay conditions : Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC₅₀ measurements .
- Metabolic instability : Use liver microsome stability assays to identify rapid degradation pathways .
Q. How can researchers design experiments to study the compound’s mechanism of action in enzymatic systems?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Kᵢ) .
- Molecular docking : Use PyMOL or AutoDock to model interactions between the compound’s hydroxy group and active-site residues (e.g., hydrogen bonding with catalytic aspartate) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs for NMR-based binding studies .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane filtration : Use 3 kDa MWCO membranes to remove high-MW byproducts .
- Ion-exchange chromatography : Separate hydrochloride salts from neutral impurities using Dowex 50WX4 resin .
- Countercurrent chromatography : Optimize solvent systems (e.g., ethyl acetate:water:acetic acid 5:5:1) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
